DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE
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Overview
Description
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with the molecular formula C27H23BrN2O5S This compound is notable for its unique structure, which includes a quinoline moiety, a bromophenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The quinoline and bromophenyl groups are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Thiophene Ring Formation: The thiophene ring is formed through a cyclization reaction involving appropriate precursors.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bromophenyl group can form covalent bonds with proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 5-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate
- Diethyl 5-({[2-(3-fluorophenyl)-4-quinolinyl]carbonyl}amino)-3-methyl-2,4-thiophenedicarboxylate
Uniqueness
DIETHYL 5-({[2-(3-BROMOPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro and fluoro analogs. This makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H23BrN2O5S |
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Molecular Weight |
567.5 g/mol |
IUPAC Name |
diethyl 5-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C27H23BrN2O5S/c1-4-34-26(32)22-15(3)23(27(33)35-5-2)36-25(22)30-24(31)19-14-21(16-9-8-10-17(28)13-16)29-20-12-7-6-11-18(19)20/h6-14H,4-5H2,1-3H3,(H,30,31) |
InChI Key |
GDCKHGSOTHDFKC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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